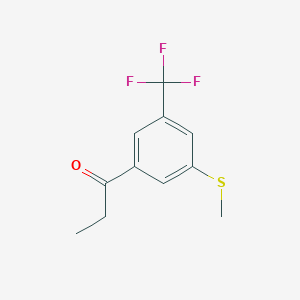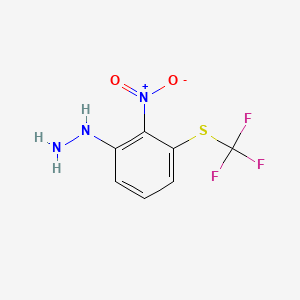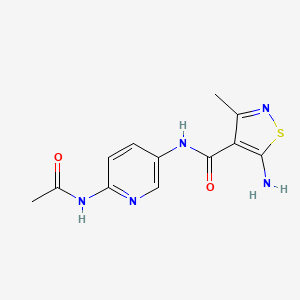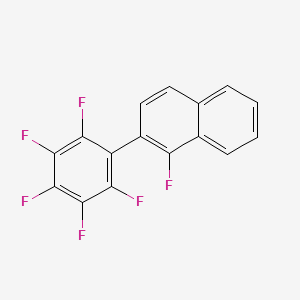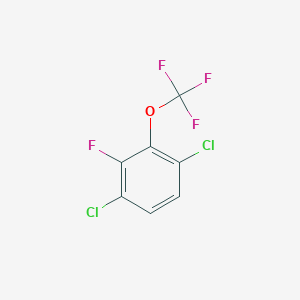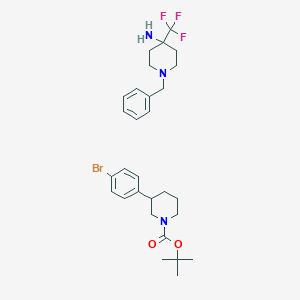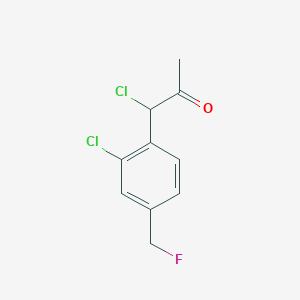
2-(Pyridin-4-YL)-1,7-naphthyridin-4-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pyridin-4-YL)-1,7-naphthyridin-4-OL is a heterocyclic compound that contains both pyridine and naphthyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-4-YL)-1,7-naphthyridin-4-OL typically involves the reaction of pyridine derivatives with naphthyridine precursors. One common method involves the use of ethyl 2-cyano group-2-(pyridin-4-yl) acetic ester, which is reacted with dimethyl sulfoxide (DMSO) and lithium chloride at 160°C for 90 minutes. The reaction mixture is then poured into water, and the resulting solid is filtered and dried to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-4-YL)-1,7-naphthyridin-4-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyridine or naphthyridine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine N-oxides, while reduction may produce reduced derivatives of the original compound.
Scientific Research Applications
2-(Pyridin-4-YL)-1,7-naphthyridin-4-OL has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(Pyridin-4-YL)-1,7-naphthyridin-4-OL involves its interaction with various molecular targets. For instance, it may inhibit specific enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-4-yl)pyridin-4-amine: Similar structure but different functional groups.
4-(2,6-di(pyridin-4-yl)pyridin-4-yl)benzonitrile: Contains multiple pyridine rings and is used in different applications.
Uniqueness
2-(Pyridin-4-YL)-1,7-naphthyridin-4-OL is unique due to its specific combination of pyridine and naphthyridine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H9N3O |
|---|---|
Molecular Weight |
223.23 g/mol |
IUPAC Name |
2-pyridin-4-yl-1H-1,7-naphthyridin-4-one |
InChI |
InChI=1S/C13H9N3O/c17-13-7-11(9-1-4-14-5-2-9)16-12-8-15-6-3-10(12)13/h1-8H,(H,16,17) |
InChI Key |
XTRUWCDXINKTPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=CC(=O)C3=C(N2)C=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




